

Application Notes and Protocols: Sodium Cresolate as a Ligand in Transition Metal Catalysis

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Compound of Interest

Compound Name: Sodium cresolate

Cat. No.: B8398330

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These application notes provide an overview and detailed protocols for the prospective use of **sodium cresolate** as a ligand in transition metal-catalyzed cross-coupling reactions. While direct literature precedents for **sodium cresolate** are limited, its structural similarity to other phenoxide ligands allows for the adaptation of existing methodologies. This document outlines the synthesis of transition metal-cresolate complexes and their potential applications in key organic transformations, supported by data from analogous systems.

Introduction to Sodium Cresolate as a Ligand

Sodium cresolate, the sodium salt of cresol, exists as three isomers: ortho-, meta-, and para-cresolate. These compounds possess a phenoxide moiety, which can act as an effective anionic ligand for transition metals. The electronic properties of the cresolate ligand can be tuned by the position of the methyl group, potentially influencing the stability and reactivity of the catalytic complex. In transition metal catalysis, phenoxide-type ligands have been employed to modulate the electron density at the metal center, thereby impacting the efficiency of catalytic cycles.^{[1][2]}

Potential Advantages of **Sodium Cresolate** Ligands:

- **Cost-Effectiveness:** Cresol is an abundant and relatively inexpensive starting material.

- **Tunable Electronic Properties:** The methyl group's position offers a means to fine-tune the ligand's electronic and steric characteristics.
- **Anionic Nature:** As an anionic ligand, cresolate can form stable neutral complexes with metal(II) precursors, potentially altering the catalytic pathway compared to neutral ligands.

Application in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis.^[3] While phosphine and N-heterocyclic carbene ligands dominate this field, phenoxide-type ligands have been explored. A palladium(II)-cresolate complex can be synthesized and used as a precatalyst.

Synthesis of a Palladium(II) p-Cresolate Precatalyst

This protocol describes the synthesis of a generic palladium(II) bis(p-cresolate) complex, which can be used as a precatalyst.

Experimental Protocol:

Materials:

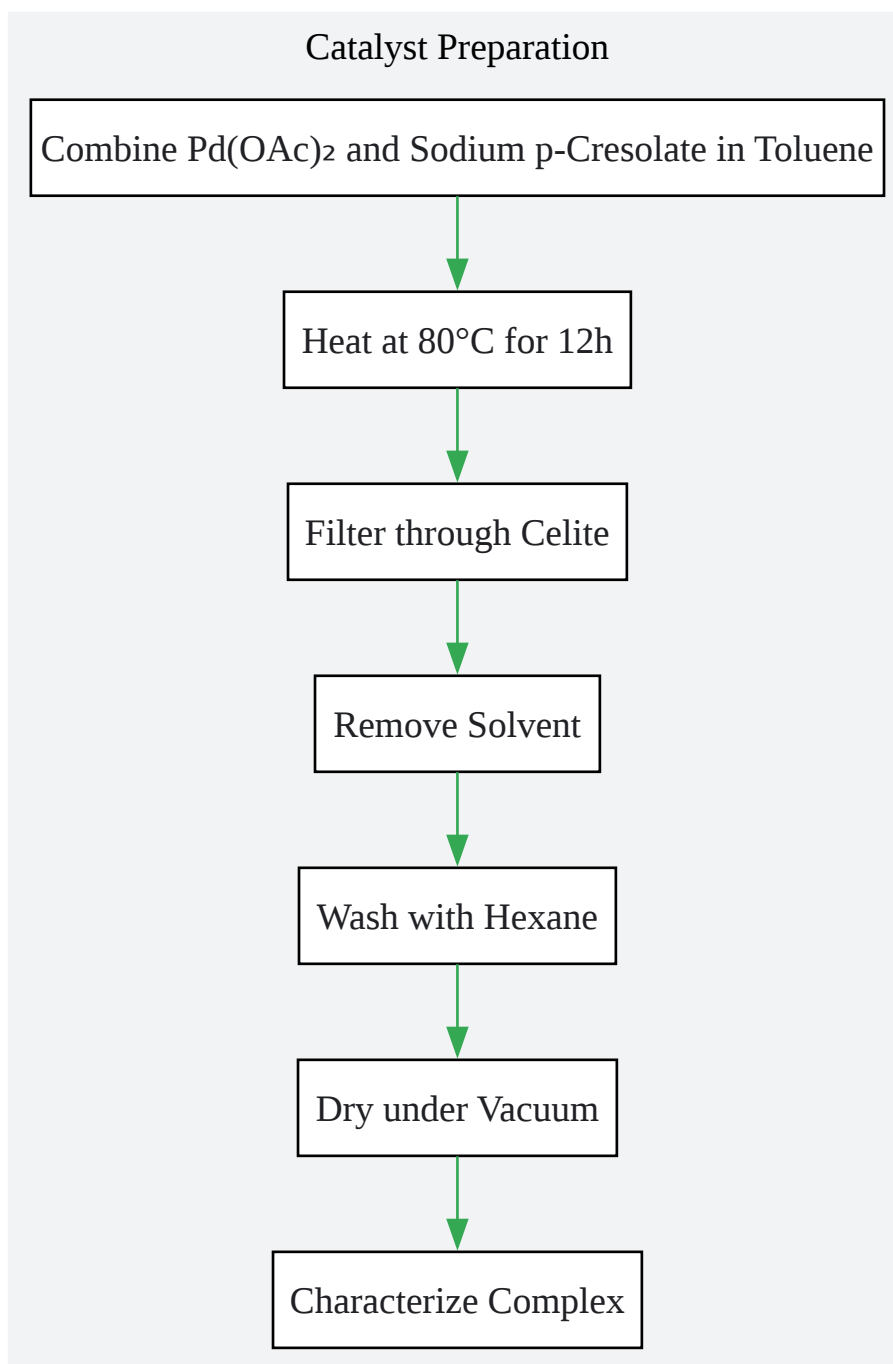
- Palladium(II) acetate [Pd(OAc)₂]
- Sodium p-cresolate
- Anhydrous toluene
- Anhydrous hexane
- Schlenk flask and standard Schlenk line equipment

Procedure:

- In a nitrogen-filled glovebox or using standard Schlenk techniques, add palladium(II) acetate (1.0 mmol) and sodium p-cresolate (2.2 mmol) to a Schlenk flask equipped with a magnetic stir bar.

- Add 20 mL of anhydrous toluene to the flask.
- Seal the flask and stir the mixture at 80 °C for 12 hours. The color of the solution may change, indicating complex formation.
- After cooling to room temperature, filter the mixture through a pad of Celite to remove any insoluble byproducts.
- Remove the toluene from the filtrate under reduced pressure to yield a solid residue.
- Wash the solid residue with anhydrous hexane (3 x 10 mL) to remove any unreacted starting materials.
- Dry the resulting solid under vacuum to afford the palladium(II) bis(p-cresolate) complex.
- Characterize the complex using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).

Diagram: Experimental Workflow for Catalyst Synthesis



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Caption: Workflow for the synthesis of a palladium(II) p-cresolate precatalyst.

Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using the prepared palladium(II) p-cresolate complex.

Experimental Protocol:

Materials:

- Aryl bromide (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Palladium(II) bis(p-cresolate) complex (0.02 mmol, 2 mol%)
- Potassium carbonate (K_2CO_3) (2.0 mmol)
- Toluene (5 mL)
- Water (1 mL)
- Reaction vial with a screw cap

Procedure:

- To a reaction vial, add the aryl bromide, arylboronic acid, palladium(II) bis(p-cresolate) complex, and potassium carbonate.
- Add toluene and water to the vial.
- Seal the vial and stir the mixture vigorously at 100 °C for the required reaction time (monitor by TLC or GC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

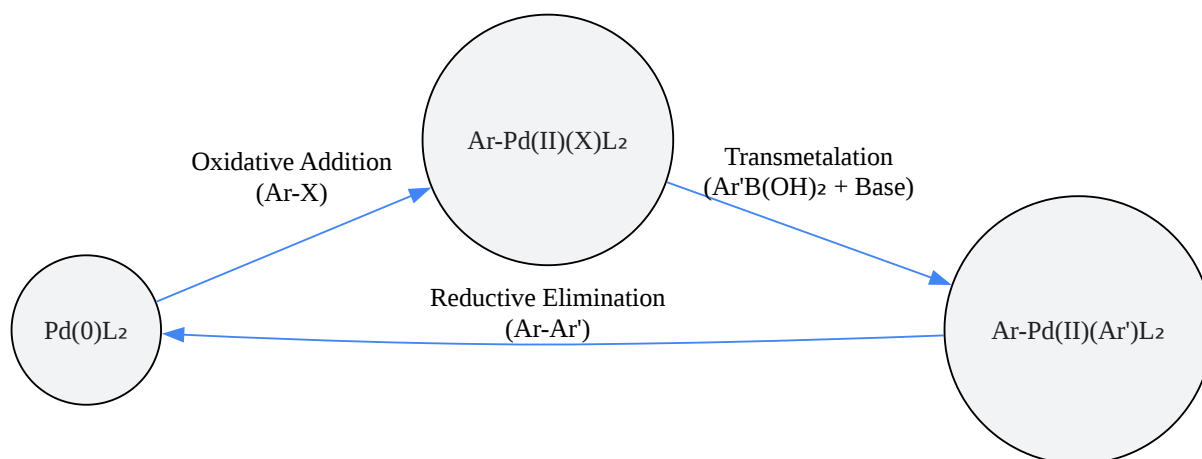
- Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for Suzuki-Miyaura Coupling with Phenoxide-Type Ligands (Illustrative)

Entry	Aryl Halide	Arylboronic Acid	Ligand	Yield (%)	Reference
1	4-Bromotoluene	Phenylboronic acid	Imino Phenoxide	95	[1]
2	4-Chloroanisole	4-Tolylboronic acid	Imino Phenoxide	92	[1]
3	1-Bromo-4-nitrobenzene	Phenylboronic acid	Imino Phenoxide	98	[1]

Note: The data presented is from systems with imino phenoxide ligands, which are structurally related to cresolates. The performance of a simple cresolate ligand may vary.

Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application in Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic method for forming C-O, C-N, and C-S bonds, typically using a copper catalyst.^[4] **Sodium cresolate** can potentially act as a ligand to stabilize the copper catalyst and facilitate the coupling reaction.

Protocol for Ullmann C-O Coupling (Etherification)

This protocol describes the copper-catalyzed coupling of an aryl iodide with a phenol, where sodium m-cresolate is proposed as an ancillary ligand.

Experimental Protocol:

Materials:

- Aryl iodide (1.0 mmol)
- Phenol (1.2 mmol)
- Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
- Sodium m-cresolate (0.2 mmol, 20 mol%)
- Cesium carbonate (Cs_2CO_3) (2.0 mmol)
- Anhydrous DMF (5 mL)
- Schlenk tube

Procedure:

- To a Schlenk tube, add CuI, sodium m-cresolate, and Cs_2CO_3 under an inert atmosphere.

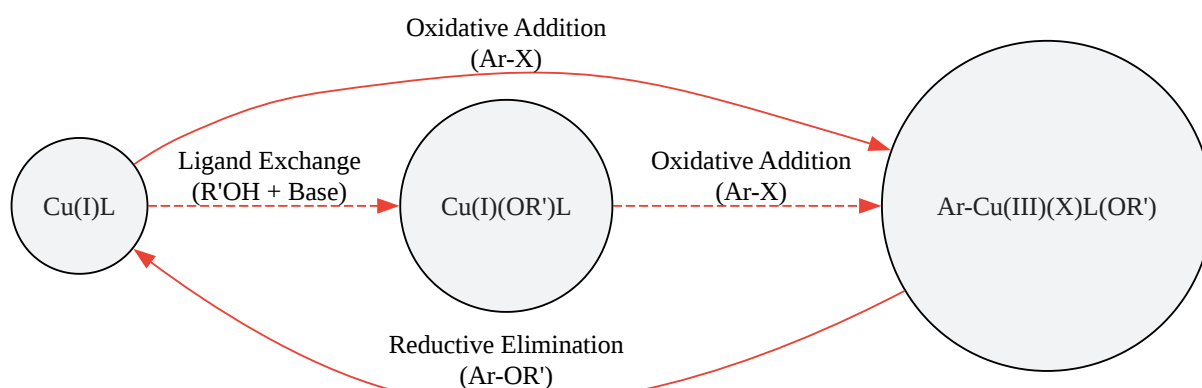
- Add the aryl iodide and phenol to the tube.
- Add anhydrous DMF via syringe.
- Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
- After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.

Table 2: Illustrative Data for Ullmann C-O Coupling with Phenoxide-Type Ligands

Entry	Aryl Halide	Nucleophile	Ligand	Yield (%)	Reference
1	4-Iodotoluene	Phenol	8-Hydroxyquinoline	92	[5]
2	1-Iodo-4-nitrobenzene	4-Methoxyphenol	1,10-Phenanthroline	95	[5]
3	2-Bromopyridine	Phenol	N,N-Dimethylglycine	88	[6]

Note: This data is from systems with related N,O- and N,N-chelating ligands, which are known to be effective in Ullmann reactions. The performance with **sodium cresolate** as a simple O-donor ligand may differ.

Diagram: Catalytic Cycle for Ullmann C-O Coupling



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Caption: A proposed catalytic cycle for the Ullmann C-O coupling reaction.

Concluding Remarks

The use of **sodium cresolate** as a primary ligand in transition metal catalysis is an area that warrants further exploration. The protocols and data presented here, derived from structurally analogous phenoxide-based systems, provide a solid foundation for researchers to begin investigating the catalytic potential of cresolate ligands. The tunability and low cost of cresols make them attractive candidates for the development of novel, efficient catalytic systems. Further research should focus on the synthesis and characterization of well-defined transition metal-cresolate complexes and a systematic evaluation of their catalytic activity in a broader range of cross-coupling reactions.

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